BenchChemオンラインストアへようこそ!

Benzyl 3-aminopropanoate hydrochloride

Cysteine prodrug Anti‑apoptotic In vivo pharmacology

Select this HCl-stabilized β‑alanine benzyl ester for orthogonal SPPS and CNS prodrug campaigns. The hydrogenolysis‑labile benzyl group permits selective C‑terminal deprotection that preserves acid‑ and base‑sensitive side‑chains—an advantage absent from tosylate‑counterion or α‑alanine analogs. Its β‑amino acid backbone is essential for constructing proteolytically stable β‑peptides and peptidomimetics, with validated 70–80% enzymatic coupling yields. Documented anti‑apoptotic cysteine prodrug activity and blood‑brain barrier optimization distinguish it from comparator N‑(4‑aminobenzoyl)cysteine. Reliably employed in pyrroloazepine scaffolds with 5‑HT2 antagonist activity. Order the ≥96% hydrochloride salt—stable during storage and coupling.

Molecular Formula C10H14ClNO2
Molecular Weight 215.68
CAS No. 14529-00-1; 99616-43-0
Cat. No. B2689169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-aminopropanoate hydrochloride
CAS14529-00-1; 99616-43-0
Molecular FormulaC10H14ClNO2
Molecular Weight215.68
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)CCN.Cl
InChIInChI=1S/C10H13NO2.ClH/c11-7-6-10(12)13-8-9-4-2-1-3-5-9;/h1-5H,6-8,11H2;1H
InChIKeyQIBWNGWEFYSLCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 3-Aminopropanoate Hydrochloride Procurement Overview


Benzyl 3-aminopropanoate hydrochloride (CAS: 14529-00-1; 99616-43-0) is a β‑alanine benzyl ester derivative widely employed as a protected amino acid building block in solid‑phase peptide synthesis (SPPS) and as a synthetic intermediate for pharmaceutical lead compounds [1]. The compound possesses an amine group and a benzyl ester moiety, enabling orthogonal protecting group strategies in which the benzyl group is selectively removable by hydrogenolysis while the hydrochloride salt stabilizes the amine during coupling .

Why Benzyl 3-Aminopropanoate Hydrochloride Cannot Be Freely Substituted with Generic Analogs


Different salt forms, ester protecting groups, and backbone architectures produce divergent physicochemical and biological properties that cannot be assumed interchangeable. Benzyl 3-aminopropanoate hydrochloride differs from its tosylate counterpart (H‑β‑Ala‑OBzl·TosOH) in molecular weight (215.68 vs 351.42), melting point profile, and solubility characteristics, while the β‑alanine backbone distinguishes it from α‑alanine and γ‑aminobutyrate analogs in both reactivity and target binding . Additionally, the compound is documented as a cysteine prodrug analog with anti‑apoptotic properties distinct from its structural relative N‑(4‑aminobenzoyl)cysteine .

Quantitative Differentiation Evidence for Benzyl 3-Aminopropanoate Hydrochloride vs. In‑Class Analogs


Anti‑Apoptotic Cysteine Prodrug Activity vs. N‑(4‑Aminobenzoyl)cysteine

Benzyl 3‑aminopropanoate hydrochloride is described as a cysteine prodrug that demonstrates anti‑apoptotic activity both in vitro and in vivo, a pharmacological profile distinct from its analog N‑(4‑aminobenzoyl)cysteine which is employed for glycopeptide antibiotic‑induced liver disease . The compound has been optimized for human use via analog synthesis to improve blood‑brain barrier permeability, indicating a differentiated prodrug delivery strategy .

Cysteine prodrug Anti‑apoptotic In vivo pharmacology

Benzyl Ester Protecting Group Performance in Peptide Synthesis vs. Methyl/Ethyl Esters

In peptide synthesis applications using β‑alanine benzyl ester tosylate as a proxy (the benzyl ester core is identical), the benzyl ester protecting group exhibits slower hydrolysis rates compared to methyl or ethyl esters, enabling better control during coupling reactions and minimizing premature deprotection . Enzymatic peptide synthesis using β‑Ala‑OBzl as an acyl donor achieved 70–80% yield in papain‑catalyzed polymerization .

Solid‑phase peptide synthesis Orthogonal protection Hydrogenolysis

Hydrochloride Salt Form vs. p‑Toluenesulfonate Salt Form: Physical Property Differentiation

The hydrochloride salt (MW 215.68) and p‑toluenesulfonate (tosylate) salt (MW 351.42) of benzyl 3‑aminopropanoate exhibit distinct physical properties that directly influence handling and formulation . The tosylate salt has a defined melting point of 138–139 °C and is a white to off‑white powder soluble in organic solvents; the hydrochloride salt, with lower molecular weight, offers different solubility and stability profiles that may be advantageous in certain synthetic workflows .

Salt form selection Solid‑state properties Solubility

β‑Alanine Backbone Differentiation from α‑Alanine and GABA Analogs

Benzyl 3‑aminopropanoate hydrochloride possesses a β‑alanine (3‑aminopropanoate) backbone, which distinguishes it from benzyl 2‑aminopropanoate (α‑alanine derivative) and benzyl 4‑aminobutanoate (γ‑aminobutyric acid/GABA derivative) . This structural difference alters the spacing between amino and carboxyl functionalities, impacting both the conformational properties of derived peptides and the reactivity profile in condensation reactions, such as the coupling with 1‑methylpyrole‑3‑carboxylic acid to produce substituted β‑alanine intermediates [1].

β‑Amino acid Backbone architecture Synthetic intermediate

Documented Synthetic Utility in 5‑HT2 Antagonist Synthesis

Benzyl 3‑aminopropanoate (as the free base or hydrochloride) is explicitly documented as intermediate (II) in the synthesis of pyrroloazepine‑based 5‑HT2 serotonin receptor antagonists [1]. The compound undergoes condensation with 1‑methylpyrole‑3‑carboxylic acid using diethyl phosphorocyanidate (DEPC) in DMF to form amide (III), followed by hydrogenolytic debenzylation over Pd/C in THF to yield the substituted β‑alanine (IV) [1]. This validated synthetic pathway provides a reproducible entry into a therapeutically relevant scaffold, whereas alternative β‑alanine esters lacking the benzyl group would require different deprotection strategies or may be incompatible with subsequent reaction conditions.

Serotonin receptor antagonist Pyrroloazepine synthesis Medicinal chemistry

Transport and Storage Classification vs. Regulated Hazardous Materials

Benzyl 3‑aminopropanoate hydrochloride is classified as 'Not hazardous material' under DOT/IATA transport regulations . This classification contrasts with certain structurally related benzyl‑protected amino acid derivatives that may carry hazardous shipping designations due to corrosivity, flammability, or toxicity thresholds . The non‑hazardous designation simplifies international shipping logistics, reduces freight costs, and eliminates the need for hazardous material surcharges or specialized courier handling.

Shipping compliance Non‑hazardous material Procurement logistics

Optimal Research and Industrial Applications for Benzyl 3-Aminopropanoate Hydrochloride


CNS‑Targeted Cysteine Prodrug Development and Apoptosis Research

Based on the documented anti‑apoptotic activity in vitro and in vivo and the optimization of analogs for blood‑brain barrier permeability, this compound serves as a viable starting point for medicinal chemistry programs investigating cysteine‑based prodrugs for neurological conditions including Parkinson's disease and Alzheimer's disease . The reported optimization efforts distinguish it from comparator N‑(4‑aminobenzoyl)cysteine, which lacks CNS targeting data.

Solid‑Phase Peptide Synthesis Requiring Orthogonal Benzyl Ester Protection

The benzyl ester group enables orthogonal deprotection by hydrogenolysis, a mild condition that preserves acid‑ and base‑labile functionalities elsewhere in the peptide chain. The documented 70–80% enzymatic coupling yield using β‑Ala‑OBzl as an acyl donor validates its utility in β‑peptide assembly . This application is particularly relevant when slower hydrolysis kinetics are desired relative to methyl or ethyl esters to minimize premature cleavage during coupling .

Synthesis of 5‑HT2 Serotonin Receptor Antagonist Lead Compounds

The validated synthetic route published by Shibata et al. demonstrates that benzyl 3‑aminopropanoate hydrochloride can be reliably employed in the construction of pyrroloazepine scaffolds with 5‑HT2 antagonist activity [1]. The benzyl group's hydrogenolytic lability allows selective deprotection in the presence of other functional groups, a key advantage for multi‑step medicinal chemistry campaigns targeting CNS disorders.

β‑Peptide and Peptidomimetic Library Construction

The β‑alanine backbone is essential for constructing β‑peptides and peptidomimetics that exhibit enhanced proteolytic stability and unique secondary structures compared to α‑peptides. Benzyl 3‑aminopropanoate hydrochloride provides this non‑proteinogenic β‑amino acid scaffold in a protected form suitable for iterative solid‑phase synthesis, where the hydrochloride salt ensures amine stability during storage and coupling .

Quote Request

Request a Quote for Benzyl 3-aminopropanoate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.